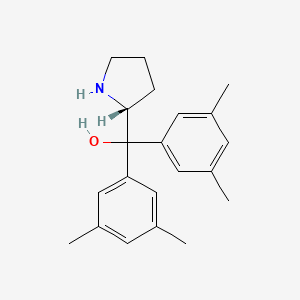

(R)-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol

Description

(R)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol (CAS 948595-01-5) is a chiral diarylprolinol derivative widely employed as a catalyst or precursor in asymmetric organocatalysis. Its structure features a pyrrolidine ring substituted with two 3,5-dimethylphenyl groups at the α-position and a hydroxyl group, conferring rigidity and stereochemical control. This compound is synthesized from proline derivatives and is notable for its high enantiomeric purity (≥98%, ≥99% e.e.) and stability under diverse reaction conditions .

Properties

IUPAC Name |

bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-14-8-15(2)11-18(10-14)21(23,20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20,22-23H,5-7H2,1-4H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOBZPVLNQGIU-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C([C@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732533 | |

| Record name | Bis(3,5-dimethylphenyl)[(2R)-pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948595-01-5 | |

| Record name | Bis(3,5-dimethylphenyl)[(2R)-pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Attachment of the Methanol Group: The methanol group is introduced via a nucleophilic addition reaction, where a suitable nucleophile attacks a carbonyl carbon, followed by reduction.

Introduction of the 3,5-Dimethylphenyl Groups: These groups are usually introduced through Friedel-Crafts alkylation, where the pyrrolidine ring is alkylated with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Asymmetric Sulfenylation of Ethyl 2-Oxocyclopentane-1-Carboxylate

This compound serves as a chiral catalyst in the enantioselective sulfenylation of cyclic ketones. Key findings from optimization studies include:

| Entry | Catalyst Loading (mol%) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 20 | Hexane | 99 | 82 |

| 2 | 5 | Hexane | 94 | 82 |

| 4 | 5 | CPME | 99 | 83 |

| 8 | 5 | Liquid CO₂ | 96 | 72 |

| 9 | 5 | Solvent-free | 91 | 70 |

-

Hexane and CPME provided near-quantitative conversions and high enantioselectivity (82–83% ee) .

-

Liquid CO₂ (100 bar, RT) achieved 96% conversion but lower ee (72%) .

-

Solvent-free conditions reduced enantioselectivity slightly (70% ee) but maintained 91% conversion .

The catalyst’s hydrophobic aryl groups enhance substrate binding in nonpolar solvents, while steric effects govern stereoselectivity .

Derivatization via Silylation

The hydroxyl group undergoes silylation to form air-stable derivatives for catalytic applications:

-

Reaction : Treatment with chloro(methyl)diphenylsilane in dichloromethane (DCM) using DIEA and DMAP, followed by reflux for 24 hours .

-

Product : (R)-2-(Bis(3,5-dimethylphenyl)((methyldiphenylsilyl)oxy)methyl)pyrrolidine, isolated in high yield after column chromatography .

-

Purpose : Silylation improves catalyst stability and modulates electronic properties for specific reaction conditions .

3.[1 α-[(Phenyl)methyl]thio]alkanal Derivatives ](pplx://action/followup)

-

Reaction : Catalyzes the asymmetric thiolation of aldehydes using [(phenyl)methyl]thio]triazole as a sulfur electrophile .

-

Outcome : Generates chiral thioacetals with high enantiocontrol, critical for pharmaceutical intermediates .

Chiral Bipyrazolidin-3-one Derivatives

Scientific Research Applications

Chiral Organocatalysis

Overview

(R)-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol is widely used as a chiral organocatalyst. Its unique structure allows it to facilitate various asymmetric reactions effectively.

Applications

- Asymmetric Epoxidation : The compound has been employed in the asymmetric epoxidation of α,β-enones using tert-butyl hydroperoxide (TBHP). This method demonstrated improved reactivity and enantioselectivity (up to 94% ee) compared to other catalysts, making it suitable for synthesizing chiral epoxides under mild conditions .

- Michael Additions : It serves as a catalyst in Michael addition reactions involving aldehydes and α,β-unsaturated carbonyl compounds. The use of this compound allows for high enantioselectivity and yields .

Synthesis of Chiral Compounds

Overview

The compound plays a significant role in synthesizing various chiral compounds, which are essential in pharmaceuticals and agrochemicals.

Applications

- Preparation of Chiral Bipyrazolidin-3-one Derivatives : It catalyzes the cycloaddition of azomethine imines with α,β-unsaturated aldehydes to produce chiral bipyrazolidin-3-one derivatives .

- Synthesis of α-[(phenyl)methyl]thio]alkanal Derivatives : The compound facilitates the preparation of these derivatives by acting as a catalyst in reactions involving aldehydes and sulfur electrophiles .

Material Science

Overview

In material science, this compound is investigated for its properties and potential applications in creating advanced materials.

Applications

- Polymer Chemistry : Research has explored the use of this compound in polymerization processes where its catalytic properties can lead to the formation of polymers with specific chiral characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which ®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating with metal centers to create an asymmetric environment that favors the formation of one enantiomer over the other. In biological systems, it may interact with specific molecular targets, such as enzymes, through hydrogen bonding, hydrophobic interactions, and steric effects, influencing the target’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Catalytic Performance

The aryl substituents on the pyrrolidinemethanol scaffold significantly influence catalytic activity and enantioselectivity. Key comparisons include:

- Electronic Effects : The 3,5-dimethylphenyl groups donate electrons, enhancing the catalyst’s ability to stabilize transition states via steric hindrance. In contrast, trifluoromethyl groups (e.g., in bis-CF₃ derivatives) increase electrophilicity, favoring reactions requiring Lewis acid activation .

- Steric Effects: The 3,5-dimethyl substitution creates a sterically crowded environment, improving enantioselectivity in epoxidation by restricting substrate orientation. This contrasts with less hindered analogs like diphenylprolinol, which show lower stereocontrol .

Enantioselectivity and Reaction Scope

- Epoxidation: The 3,5-dimethylphenyl variant achieves 94% ee for chalcone epoxidation, outperforming diphenylprolinol (80% ee). It also tolerates aliphatic enones (up to 87% ee), a challenge for less sterically hindered catalysts .

- α-Bromination : Trifluoromethyl-substituted analogs exhibit superior activity in bromination due to enhanced electrophilicity, though dimethylphenyl derivatives are preferred for reactions requiring π-π stacking or hydrogen bonding .

Structural Rigidity and Solubility

- The 3,5-dimethylphenyl groups impart rigidity, stabilizing intermediates in organocatalytic cycles. This contrasts with N-(3,5-dimethylphenyl) trichloroacetamide, where the same substituents enhance planarity for photosystem II inhibition .

- Solubility varies with substituents: dimethylphenyl derivatives are soluble in dichloromethane and THF, while bis-CF₃ analogs require polar aprotic solvents (e.g., acetonitrile) .

Biological Activity

(R)-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and is characterized by its unique structural properties, which are common in various biologically active molecules. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound contains a pyrrolidine ring functionalized with two 3,5-dimethylphenyl groups. The presence of these groups influences the compound's reactivity and interaction with biological targets. The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular processes and biochemical pathways, which are crucial for its potential therapeutic effects.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This suggests potential applications in metabolic disorders or cancer therapeutics where enzyme regulation is critical.

- Receptor Binding Assays : The compound has been studied for its ability to bind to various receptors, including those involved in neurotransmission and cellular signaling. Such binding studies highlight the compound's potential role as a modulator in neurological conditions or other receptor-mediated pathways.

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, one study reported IC50 values indicating potent activity against neuroblastoma and leukemia cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it is useful to compare it with similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | Lacks specific functional groups | Lower cytotoxicity |

| (R)-alpha,Beta-Di(3-methylphenyl)-pyrrolidin-2-ol | Different aryl substituents | Reduced enzyme inhibition |

Q & A

Q. What advanced techniques resolve structural ambiguities in catalyst-substrate complexes?

- Methodological Answer : Single-crystal X-ray diffraction of catalyst-substrate co-crystals provides atomic-level insight into binding modes. Dynamic NMR spectroscopy or NOE experiments reveal spatial proximity between methyl groups and substrates, guiding rational design of derivatives .

Data Contradictions and Resolution

- Reported ee Variability : Some studies report 94% ee for chalcones , while others note lower values for aliphatic enones (87% ee). This reflects substrate-dependent performance, not methodological flaws. Researchers should pre-screen substrates via small-scale trials and adjust reaction conditions (e.g., solvent, temperature) accordingly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.